
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one
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Overview
Description
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is a polycyclic aromatic compound featuring a naphthalene core substituted with a methoxy group at the 2-position. The naphthalene moiety is linked to a hepta-1,6-diyn-3-one chain terminating in a phenyl group. The conjugated diyne system may confer unique electronic properties, influencing reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one typically involves multi-step organic reactions. One common method includes the coupling of 2-methoxynaphthalene with a phenylhepta-diynone precursor under specific conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the use of palladium(II) chloride (PdCl2) and copper(I) iodide (CuI) as catalysts in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to around 100°C and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce triple bonds to double or single bonds.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in acetic acid at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxynaphthalene moiety can engage in π-π stacking interactions, while the phenylhepta-diynone chain can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
MCL0129 (1-[(1S)-1-(4-Fluorophenyl)-2-[4-[4-(2-Methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine)
- Structural Similarities: Both compounds share the 2-methoxynaphthalen-1-yl group, a critical pharmacophore in MCL0129 for binding to the melanocortin-4 receptor (MC4R) .
- Functional Differences : MCL0129 incorporates a piperazine-butyl linker and a fluorophenyl group, enhancing its receptor affinity and selectivity. In contrast, the target compound’s hepta-diyn-3-one chain and terminal phenyl group may prioritize electronic conjugation over specific receptor interactions.
- Biological Activity: MCL0129 acts as a non-peptide antagonist with nanomolar binding affinity, while the target compound’s activity remains uncharacterized in the evidence.
1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol (Compound 25)
- Synthesis: Synthesized via hydrogenolysis using Pd/C and ammonium carbamate, yielding a phenanthren-2-ol derivative with a 2-methoxynaphthalene substituent .
- Key Differences : The absence of the diyne chain and the presence of a hydroxyl group in Compound 25 suggest divergent solubility and reactivity. Its melting point (123–125°C) and chromatographic behavior (purified via silica gel) provide benchmarks for comparing purification strategies .
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
- Structural Contrast : This compound features sulfonate and hydroxyl groups on the naphthalene ring, enhancing water solubility. The target compound’s methoxy and phenyl groups likely render it more lipophilic .
Physicochemical Properties
Spectroscopic and Crystallographic Insights
- Compound 25: Characterized via $ ^1H $/$ ^{13}C $ NMR, IR, and HRMS, with diagnostic peaks for methoxy (δ ~3.9 ppm) and hydroxyl groups .
Biological Activity
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is a complex organic compound notable for its unique structural features, including a methoxynaphthalene moiety and a hepta-1,6-diyn-3-one framework. This compound is of interest in various fields, particularly in organic electronics and medicinal chemistry, due to its potential biological activities stemming from its conjugated system.
Structural Characteristics
The compound features:
- Naphthalene Ring : Substituted with a methoxy group at the 2-position.
- Phenyl Group : Located at the 7-position.
- Alkyne Framework : Contributing to its reactivity and electronic properties.
Biological Activity
Research on the biological activity of this compound is limited; however, compounds with similar structures often exhibit significant biological properties. The following potential activities have been noted:
Anticancer Activity
Compounds with similar structural motifs have shown promise in anticancer applications. For instance, studies indicate that naphthalene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Further investigation into the specific mechanisms of action for this compound is warranted.
Antioxidant Properties
Naphthalene derivatives are known for their antioxidant capabilities. The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases.
Interaction with Biological Macromolecules
Preliminary studies suggest that this compound may interact with proteins and nucleic acids. Techniques such as surface plasmon resonance and fluorescence spectroscopy could be employed to elucidate these interactions further.
Comparative Analysis with Similar Compounds
To understand the unique features of this compound better, a comparison with structurally related compounds is useful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(6-Methoxynaphthalen-2-yl)ethanone | Naphthalene derivative with an ethanone group | Known as Acetylnerolin; used as a reference standard |
4-(Naphthalen-1-yl)but-3-ynyl 3-phenylpropiolate | Contains both naphthalene and phenylene elements | Exhibits unique reactivity due to multiple functional groups |
2-Methoxynaphthalene | Simplified naphthalene derivative | Lacks the complex alkyne structure but retains aromatic properties |
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:
- Anticancer Research : Investigations into naphthalene derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis pathways.
- Antioxidant Studies : Research indicates that compounds similar to this one can protect cells from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.
- Binding Affinity Studies : Initial findings suggest that this compound may exhibit binding affinity to certain proteins involved in disease pathways; further studies are needed to quantify these interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one, and how are reaction conditions optimized?
- Methodology : Propargylation of methoxynaphthalenol derivatives is a key step. For example, reacting 2-methoxynaphthalen-1-ol with propargyl bromide in DMF using K₂CO₃ as a base (30 min stirring at room temperature) generates intermediates, followed by Sonogashira coupling for diyne formation . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of aryl halide to alkyne), temperature (60–80°C), and palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) to enhance yield . Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction progress .
Q. How can researchers purify and characterize this compound after synthesis?
- Methodology : Post-synthesis, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography (gradient elution with dichloromethane/petroleum ether) . Confirm purity using HPLC (>95%) and characterize via ¹H/¹³C NMR (chemical shifts for methoxy groups at ~3.8–4.0 ppm and conjugated diyne protons at ~2.5–3.0 ppm). X-ray crystallography (SHELX refinement) resolves absolute configuration, with R factors <0.05 ensuring accuracy .
Q. What spectroscopic techniques are critical for confirming the molecular structure?
- Methodology : Combine ¹H/¹³C NMR to assign protons and carbons (e.g., aryl vs. alkyne regions). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and alkyne C≡C (~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error . For crystalline samples, single-crystal X-ray diffraction (using SHELXL) provides bond-length precision (mean σ(C–C) = 0.002 Å) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways in diyne formation?
- Methodology : Use deuterium-labeling experiments to track proton transfer in propargylation steps. Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model transition states and activation energies for Sonogashira coupling. Kinetic studies (variable-time NMR) reveal rate-determining steps, such as oxidative addition of Pd(0) to aryl halides . Isotopic scrambling experiments (¹³C labeling) clarify regioselectivity in alkyne coupling .
Q. What computational strategies predict the compound’s bioactivity or receptor interactions?
- Methodology : Molecular docking (AutoDock Vina) screens against targets like GPCRs, using homology models (e.g., hMC4R in ). Metadynamics simulations (GROMACS) calculate binding free energies (ΔG) and identify key residues (e.g., hydrophobic pockets for methoxynaphthalene interactions). Pharmacophore modeling (Discovery Studio) aligns diyne groups with active sites of enzymes like cytochrome P450 .
Q. How do solvent polarity and additives influence reaction efficiency and selectivity?
- Methodology : Screen solvents (DMF, THF, toluene) to assess polarity effects on propargylation yields. Polar aprotic solvents (DMF) stabilize oxyanion intermediates, enhancing nucleophilic attack on propargyl bromide . Additives like CuI (5 mol%) in Sonogashira coupling reduce Pd catalyst loading and suppress homocoupling. Solvent-free microwave-assisted synthesis (100°C, 10 min) can improve diyne formation rates by 30% .
Properties
CAS No. |
917894-69-0 |
---|---|
Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one |
InChI |
InChI=1S/C24H18O2/c1-26-24-18-15-20-12-6-8-14-22(20)23(24)17-16-21(25)13-7-5-11-19-9-3-2-4-10-19/h2-4,6,8-10,12,14-15,18H,7,13H2,1H3 |
InChI Key |
QKRXPTAGOMCWGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CC(=O)CCC#CC3=CC=CC=C3 |
Origin of Product |
United States |
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